H-L-Lys(Boc)-Pro-OH
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Overview
Description
H-L-Lys(Boc)-Pro-OH, also known as Boc-L-Lys-Pro-OH, is an amino acid derivative used in peptide synthesis. It is an important building block for peptide and protein synthesis, and has a wide range of applications in scientific research. H-L-Lys(Boc)-Pro-OH is an essential component of many peptides, proteins and other biological molecules. It is a versatile molecule that can be used in a variety of ways to create new peptides and proteins.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for H-L-Lys(Boc)-Pro-OH involves the protection of lysine and deprotection of proline followed by peptide bond formation.
Starting Materials
Lysine, Boc anhydride, Proline, Dichloromethane, Diisopropylethylamine, N,N-Dimethylformamide, Triisopropylsilane, Trifluoroacetic acid, Ethyl acetate, Sodium hydroxide, Hydrochloric acid, Sodium chloride, Wate
Reaction
Protect lysine by reacting with Boc anhydride in the presence of diisopropylethylamine and N,N-dimethylformamide, Deprotect proline by treating with trifluoroacetic acid in dichloromethane and triisopropylsilane, React protected lysine and deprotected proline in the presence of N,N-dimethylformamide and diisopropylethylamine to form the peptide bond, Purify the product by precipitation with diethyl ether and recrystallization from ethyl acetate, Confirm the structure of the product using NMR spectroscopy and mass spectrometry
Mechanism Of Action
H-L-Lys(Boc)-Pro-OH is a zwitterionic molecule, meaning it contains both a positive and negative charge. This allows it to form hydrogen bonds with other molecules, which is essential for the formation of peptide and protein structures. The molecule also has an amino group, which can be used for the formation of peptide bonds.
Biochemical And Physiological Effects
H-L-Lys(Boc)-Pro-OH is an essential component of many peptides and proteins. It is involved in the formation of peptide bonds, which are essential for the formation of proteins and other biomolecules. It is also involved in the formation of hydrogen bonds, which are essential for the stability of proteins and other biomolecules. In addition, H-L-Lys(Boc)-Pro-OH is involved in the regulation of enzyme activity and cellular metabolism.
Advantages And Limitations For Lab Experiments
H-L-Lys(Boc)-Pro-OH is a widely used molecule in peptide and protein synthesis. It has several advantages for lab experiments, including its high solubility in aqueous solutions, its stability in a wide range of pH and temperature conditions, and its ability to form hydrogen bonds. However, it is also limited by its low reactivity and its tendency to form dimers, which can complicate the synthesis of peptides and proteins.
Future Directions
H-L-Lys(Boc)-Pro-OH has a wide range of potential applications in scientific research. Future research could focus on the development of new synthesis methods for H-L-Lys(Boc)-Pro-OH, as well as the development of new peptides and proteins that contain the molecule. In addition, research could focus on the development of new methods for the production of antibodies, enzymes, and other proteins that contain H-L-Lys(Boc)-Pro-OH. Finally, research could focus on the development of new methods for the regulation of enzyme activity and cellular metabolism using H-L-Lys(Boc)-Pro-OH.
Scientific Research Applications
H-L-Lys(Boc)-Pro-OH is widely used in scientific research. It is commonly used in peptide and protein synthesis, as it is an important building block for peptides and proteins. It is also used in the synthesis of other biomolecules, such as nucleic acids, carbohydrates, and lipids. In addition, H-L-Lys(Boc)-Pro-OH is used in the production of antibodies, enzymes, and other proteins used in biotechnology and drug discovery.
properties
IUPAC Name |
1-[(2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O5/c1-16(2,3)24-15(23)18-9-5-4-7-11(17)13(20)19-10-6-8-12(19)14(21)22/h11-12H,4-10,17H2,1-3H3,(H,18,23)(H,21,22)/t11-,12?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSCJQPRCVJQIC-PXYINDEMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)N1CCCC1C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N1CCCC1C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-L-Lys(Boc)-Pro-OH |
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